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Compound of Interest

Compound Name: 3-Bromo-2-butanone

Cat. No.: B1330396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive characterization of 3-bromo-2-butanone, a

versatile reagent in organic synthesis. The information is curated for professionals in research

and development, with a focus on its physicochemical properties, spectral data, synthesis, and

key chemical reactions.

Chemical Identity and Physicochemical Properties
3-Bromo-2-butanone, also known as 3-bromobutan-2-one, is an α-haloketone widely used as

an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty

organic compounds.[1][2] Its utility stems from the two reactive sites: the electrophilic carbonyl

carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic

substitution.[2]

Table 1: Physicochemical Properties of 3-Bromo-2-butanone
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Property Value Reference(s)

CAS Number 814-75-5 [3]

Molecular Formula C₄H₇BrO [3]

Molecular Weight 151.00 g/mol [3]

Appearance
Clear, light yellow to brown

liquid
[1]

Boiling Point 36 °C at 11 mmHg [3]

Density 1.416 g/mL at 25 °C

Refractive Index (n20/D) 1.458 - 1.460

Flash Point 51 °C (123.8 °F) [3]

Solubility

Miscible with dichloromethane.

Soluble in water to some

extent.

[1][4]

InChI Key
BNBOUFHCTIFWHN-

UHFFFAOYSA-N
[5][6][7]

Canonical SMILES CC(C(=O)C)Br [5][6]

Spectral Characterization
The structural identity of 3-bromo-2-butanone is confirmed through various spectroscopic

techniques. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 3-bromo-2-butanone are consistent with its structure, showing three

distinct proton environments and four unique carbon environments.

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 4.4 - 4.6 Quartet (q) 1H CH-Br

~ 2.4 Singlet (s) 3H CH₃-C=O

~ 1.8 Doublet (d) 3H CH₃-CH

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 200 - 205 C=O (C2)

~ 45 - 50 C-Br (C3)

~ 28 - 32 CH₃-C=O (C1)

~ 18 - 22 CH₃-CH (C4)

Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to its functional

groups. The data below is for a liquid film sample.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~ 2980 - 2920 Medium C-H Stretch (Aliphatic)

~ 1715 - 1725 Strong, Sharp C=O Stretch (Ketone)

~ 1450 - 1360 Medium C-H Bend (Aliphatic)

~ 650 - 550 Medium-Strong C-Br Stretch

Mass Spectrometry (MS)
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Electron Ionization Mass Spectrometry (EI-MS) reveals a characteristic fragmentation pattern

and a distinctive isotopic signature due to the presence of bromine.

Table 5: Key Mass Spectrometry Data (EI-MS)

m/z Relative Intensity Assignment

152 Moderate
[M+2]⁺ (presence of ⁸¹Br

isotope)

150 Moderate [M]⁺ (presence of ⁷⁹Br isotope)

72 Moderate [M-Br]⁺

43 100% (Base Peak) [CH₃CO]⁺

The molecular ion region shows two peaks of nearly equal intensity at m/z 150 and 152, which

is the characteristic isotopic pattern for a molecule containing one bromine atom.[3]

Synthesis Protocols
3-Bromo-2-butanone can be synthesized via several routes. A common laboratory method

involves the direct α-bromination of 2-butanone. An alternative scalable method is outlined in

patent CN103449992A, which proceeds through a multi-step sequence starting from methyl 3-

oxopentanoate.

Experimental Protocol: Synthesis via Bromination of 2-
Butanone (Illustrative)
This protocol is based on general methods for α-bromination of ketones.

Materials:

2-Butanone

Bromine (Br₂)

Methanol (anhydrous)
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Diethyl ether

10% Aqueous Potassium Carbonate Solution

Water

Anhydrous Calcium Chloride

Procedure:

Reaction Setup: In a four-necked, round-bottomed flask equipped with a mechanical stirrer,

thermometer, reflux condenser with a drying tube, and a pressure-equalizing dropping

funnel, charge 2-butanone (1.0 mole) and anhydrous methanol (600 mL).

Bromination: Cool the stirred solution in an ice-salt bath to 0–5 °C. Add bromine (1.0 mole) in

a rapid, steady stream from the dropping funnel, ensuring the internal temperature does not

exceed 10 °C.

Reaction Monitoring: Maintain the reaction temperature at 10 °C. The red color of the

bromine should fade over approximately 45-60 minutes.

Hydrolysis: Add 300 mL of water to the flask and stir the mixture at room temperature

overnight to hydrolyze any intermediates.

Workup: Add an additional 900 mL of water to the mixture. Transfer the mixture to a

separatory funnel and extract with diethyl ether (4 x 500 mL).

Washing: Combine the organic layers and wash with 10% aqueous potassium carbonate

(200 mL), followed by water (2 x 200 mL).

Drying and Concentration: Dry the ether solution over anhydrous calcium chloride for 1 hour.

Remove the solvent using a rotary evaporator at room temperature to yield the crude

product.

Purification: Purify the crude 3-bromo-2-butanone by vacuum distillation.
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Synthesis Workflow

2-Butanone
Bromine (Br₂)

Methanol

α-Bromination
(0-10 °C)

1. React

Aqueous Workup
& Extraction

2. Quench & Extract

Vacuum
Distillation

3. Isolate

3-Bromo-2-butanone

4. Purify

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-Bromo-2-butanone.

Chemical Reactivity and Applications
3-Bromo-2-butanone is a valuable building block due to its dual reactivity. It serves primarily

as an alkylating agent, where various nucleophiles displace the bromide.

Nucleophilic Substitution

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1330396?utm_src=pdf-body-img
https://www.benchchem.com/product/b1330396?utm_src=pdf-body
https://www.benchchem.com/product/b1330396?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles (e.g.,

amines, thiols, carboxylates, and enolates) to introduce the 2-oxobutan-3-yl moiety into a target

molecule. This is a cornerstone of its application in building more complex molecular

frameworks.

General Alkylation Reaction

3-Bromo-2-butanone
(Electrophile) Nucleophile (Nu⁻)

Alkylated Product

Sₙ2 Attack

Bromide Ion (Br⁻)

Loss of Leaving Group

Click to download full resolution via product page

Caption: General mechanism for nucleophilic substitution.

Favorskii Rearrangement
In the presence of a strong, non-nucleophilic base, α-haloketones like 3-bromo-2-butanone
can undergo the Favorskii rearrangement. This reaction proceeds through a cyclopropanone

intermediate, which then undergoes nucleophilic attack by the base, followed by ring-opening

to yield a rearranged carboxylic acid derivative (e.g., an ester if an alkoxide is used). This

reaction is a powerful method for carbon skeleton rearrangement and ring contraction in cyclic

systems.
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Favorskii Rearrangement Mechanism

3-Bromo-2-butanone Enolate Intermediate
Base (RO⁻) Cyclopropanone

Intermediate
Intramolecular Sₙ2

Tetrahedral Adduct
+ RO⁻ Ring-Opened

Carbanion
Ring Opening Rearranged Product

(e.g., Ester)
Protonation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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